Quinolin-6-ylmethanamine dihydrochloride
Description
Quinolin-6-ylmethanamine dihydrochloride is a quinoline derivative featuring a methanamine group (-CH2NH2) attached to the 6-position of the quinoline ring system, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility in aqueous media, making it suitable for pharmaceutical and chemical research applications. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and receptor-targeting properties .
Properties
IUPAC Name |
quinolin-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;;/h1-6H,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZXORAXUWVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs: Positional Isomers
Quinolin-2-ylmethanamine Dihydrochloride
- Structure: Methanamine group at the 2-position of quinoline.
- Similarity scores (0.97) suggest overlapping physicochemical properties but distinct reactivity .
- Applications : Used in chemical synthesis as an intermediate.
(Quinolin-7-yl)methanamine Hydrochloride
- Structure: Methanamine at the 7-position; monohydrochloride salt.
- Key Differences: Positional isomerism affects solubility (mono- vs. dihydrochloride) and bioavailability. The 7-position may reduce steric hindrance compared to the 6-isomer .
Functional Group Variations
6-Aminoquinoline Hydrochloride
- Structure: Amine group directly attached to the 6-position of quinoline (monohydrochloride).
- Key Differences :
Quinoxalin-6-ylmethanamine Hydrochloride
- Structure: Methanamine at the 6-position of quinoxaline (a benzopyrazine heterocycle).
- Key Differences: Quinoxaline’s dual nitrogen atoms increase polarity and alter electronic properties compared to quinoline. Molecular weight: 195.65 (vs. ~231.12 for quinolin-6-ylmethanamine dihydrochloride). Applications: Laboratory research due to its distinct reactivity .
Salt Form Comparisons
Triethylenetetramine Dihydrochloride
- Structure : Linear polyamine with two hydrochloride groups.
- Key Differences: Non-aromatic structure with chelating properties, unlike the planar quinoline system. Applications: Copper chelation therapy (Wilson’s disease) rather than antimicrobial uses .
Research Findings
- Positional Isomerism: Quinolin-2-ylmethanamine dihydrochloride shows 97% structural similarity to the 6-isomer but differs in bioactivity due to electronic effects .
- Salt Form Impact: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, critical for drug formulation .
- Heterocycle Influence: Quinoxaline derivatives (e.g., quinoxalin-6-ylmethanamine) display enhanced polarity, affecting membrane permeability compared to quinoline analogs .
Q & A
Q. What are the recommended methods for synthesizing Quinolin-6-ylmethanamine dihydrochloride, and how can purity be verified?
Synthesis typically involves a two-step procedure starting with the condensation of a quinoline derivative (e.g., 6-cyanoquinoline) with a suitable amine precursor, followed by hydrochloric acid salt formation. For example, similar dihydrochloride salts (e.g., Avizafone dihydrochloride) are synthesized via sequential reactions under controlled pH and temperature . Purity verification requires a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) for assessing chemical purity (>98% is standard for pharmaceutical-grade compounds) .
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, particularly for distinguishing between hydrochloride and dihydrochloride forms .
- Mass Spectrometry (MS) to validate molecular weight and detect impurities .
Q. How should researchers characterize the physicochemical properties of this compound?
Key properties include solubility, stability, and hygroscopicity. Experimental protocols involve:
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Receptor binding assays (e.g., radioligand displacement studies) to identify interactions with targets like serotonin or dopamine receptors, as seen with structurally related dihydrochloride salts .
- Cytotoxicity testing using cell lines (e.g., HEK-293, HepG2) to evaluate acute toxicity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Methodological approaches include:
- Pharmacokinetic profiling : Measure plasma concentration-time curves to assess absorption and clearance rates .
- Metabolite identification : Use LC-MS/MS to detect active or inhibitory metabolites that may explain in vivo effects .
- Dose-response optimization : Adjust dosing regimens to account for species-specific differences, as demonstrated in studies on Antipain dihydrochloride .
Q. What strategies optimize the dihydrochloride salt form for enhanced stability and bioavailability?
- Salt screening : Compare dissolution rates and crystallinity of hydrochloride vs. dihydrochloride forms using X-ray diffraction (XRD) .
- Co-solvent systems : Test excipients like polyethylene glycol (PEG) to improve aqueous solubility without destabilizing the salt .
- Accelerated stability studies : Expose the compound to high humidity (75% RH) and elevated temperatures (40°C) for 4–8 weeks to predict shelf-life .
Q. How can degradation pathways of this compound be systematically analyzed?
Adopt a protocol similar to degradation studies for Tilorone dihydrochloride:
- Forced degradation : Expose the compound to heat, light, and oxidative conditions, then quantify degradation products via GC-FID or LC-MS .
- Mechanistic studies : Use density functional theory (DFT) to model hydrolysis or oxidation pathways, focusing on vulnerable functional groups (e.g., amine moieties) .
Q. What experimental designs address conflicting data on the compound’s mechanism of action?
- Orthogonal assays : Combine transcriptomic profiling (RNA-seq) with functional assays (e.g., calcium flux measurements) to cross-validate target engagement .
- Negative controls : Use structurally analogous but pharmacologically inert compounds to isolate specific effects .
Methodological Resources
- Synthesis and purification : Refer to patent-derived protocols for dihydrochloride salt formation .
- Bioactivity validation : Follow guidelines for LSD1 inhibitor assays, including histone methylation analysis (H3K4/H3K9) .
- Data reporting : Adopt MIACARM standards for metadata annotation in cellular assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
